N-(3-(furan-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

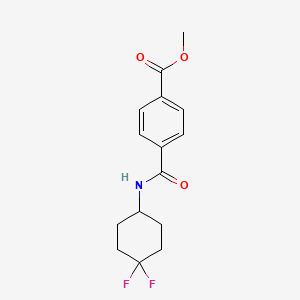

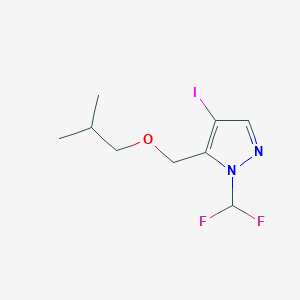

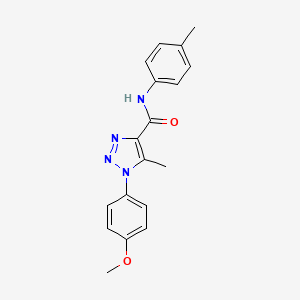

The compound is a complex organic molecule that likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The molecule also seems to have a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The exact structure and properties of this specific compound are not available in the current literature.

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are often synthesized from biomass-derived furans such as furfural and 5-hydroxymethylfurfural . These compounds and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

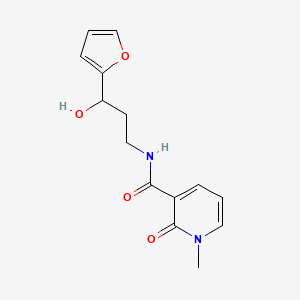

- The compound has been utilized in the synthesis of various chemical structures. For instance, El’chaninov and Aleksandrov (2017) demonstrated its use in the preparation of N-(Quinolin-6-yl)furan-2-carboxamide, which was then converted into other chemical structures through reactions like oxidation and electrophilic substitution (El’chaninov & А. Aleksandrov, 2017).

Applications in Energetic Materials

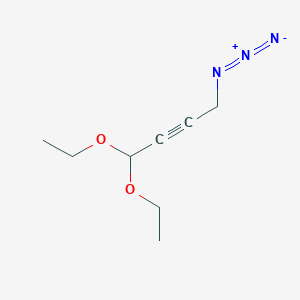

- Zhang and Shreeve (2014) explored its role in producing energetic materials like 3,3'-dinitroamino-4,4'-azoxyfurazan. They found that its derivatives exhibit high density and good thermal stability, making them suitable for applications in explosives (Zhang & Shreeve, 2014).

Antiprotozoal Agents

- Ismail et al. (2004) synthesized derivatives from this compound for potential use as antiprotozoal agents. Their study showed strong DNA affinities and in vivo activity against certain protozoal infections (Ismail et al., 2004).

Catalysis and Polymer Production

- Gabriele et al. (2012) and Román‐Leshkov, Chheda, and Dumesic (2006) used this compound in catalytic processes. Gabriele et al. focused on synthesizing furan-3-carboxylic esters, while Román‐Leshkov et al. developed a process for dehydrating fructose to 5-hydroxymethylfurfural, which is crucial in plastic and chemical production (Gabriele et al., 2012), (Román‐Leshkov, Chheda, & Dumesic, 2006).

Kinase Inhibition in Cancer Research

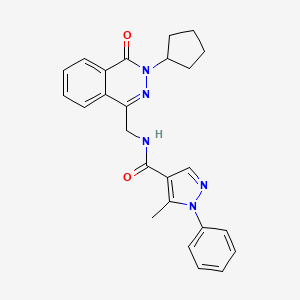

- Schroeder et al. (2009) identified derivatives of this compound as Met kinase inhibitors, potentially useful in cancer treatment. Their research demonstrated the compound's efficacy in tumor stasis in certain cancer models (Schroeder et al., 2009).

Neuroinflammation Study

- Horti et al. (2019) utilized a derivative for PET imaging to study microglia and neuroinflammation, important in understanding various neuropsychiatric disorders (Horti et al., 2019).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to undergo reactions such as hydroarylation of the carbon–carbon double bond under certain conditions . This suggests that the compound may interact with its targets through similar chemical transformations.

Biochemical Pathways

Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may influence multiple biochemical pathways.

Result of Action

Related compounds have demonstrated antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus , suggesting potential antimicrobial effects for this compound.

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-16-8-2-4-10(14(16)19)13(18)15-7-6-11(17)12-5-3-9-20-12/h2-5,8-9,11,17H,6-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJCWMNWIUWOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2727870.png)

![Ethyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2727874.png)

![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)